5-Amino-2-fluoropyridine-3-carboxamide
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Overview
Description
5-Amino-2-fluoropyridine-3-carboxamide is a fluorinated pyridine derivative with the molecular formula C6H6FN3O.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Amino-2-fluoropyridine-3-carboxamide typically involves the fluorination of pyridine derivatives. One common method is the Balz-Schiemann reaction, where an amino group on the pyridine ring is diazotized and replaced with a fluorine atom . Another approach involves the use of fluorinating agents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under mild conditions .
Industrial Production Methods: Industrial production of this compound may involve large-scale fluorination processes using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as high-performance liquid chromatography (HPLC), is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 5-Amino-2-fluoropyridine-3-carboxamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction Reactions: The amino and carboxamide groups can undergo oxidation and reduction reactions to form different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) are commonly used.
Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed:
Substitution Reactions: Formation of various substituted pyridine derivatives.
Oxidation and Reduction Reactions: Formation of oxidized or reduced pyridine derivatives.
Scientific Research Applications
5-Amino-2-fluoropyridine-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds, including antiviral and anticancer agents.
Materials Science: It is used in the development of advanced materials with unique electronic and optical properties.
Biological Research: It serves as a probe for studying biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of 5-Amino-2-fluoropyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with the target molecules . This results in the modulation of biological pathways and processes .
Comparison with Similar Compounds
2-Amino-5-fluoropyridine: Similar structure but lacks the carboxamide group.
5-Amino-2-chloropyridine-3-carboxamide: Similar structure but with a chlorine atom instead of fluorine.
5-Amino-2-bromopyridine-3-carboxamide: Similar structure but with a bromine atom instead of fluorine.
Uniqueness: 5-Amino-2-fluoropyridine-3-carboxamide is unique due to the presence of both the fluorine atom and the carboxamide group, which confer distinct chemical and biological properties. The fluorine atom enhances the compound’s stability and reactivity, while the carboxamide group provides additional sites for chemical modification and interaction with biological targets .
Properties
Molecular Formula |
C6H6FN3O |
---|---|
Molecular Weight |
155.13 g/mol |
IUPAC Name |
5-amino-2-fluoropyridine-3-carboxamide |
InChI |
InChI=1S/C6H6FN3O/c7-5-4(6(9)11)1-3(8)2-10-5/h1-2H,8H2,(H2,9,11) |
InChI Key |
YDCHQPRVGNLBSE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1C(=O)N)F)N |
Origin of Product |
United States |
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